molecular formula C6H10N2O B14891821 3-(Oxetan-3-ylamino)propanenitrile

3-(Oxetan-3-ylamino)propanenitrile

Cat. No.: B14891821
M. Wt: 126.16 g/mol
InChI Key: OKBQYKAHDSGBEE-UHFFFAOYSA-N
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Description

3-(Oxetan-3-ylamino)propanenitrile is a compound that features an oxetane ring, which is a four-membered cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-ylamino)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl) oxetan-3-yl) methanol, which can then be further reacted to form the desired compound . Another method involves the use of oxetane-3-one as a starting material, which undergoes various transformations to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-ylamino)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxetan-3-one derivatives, amines, and various substituted oxetane compounds .

Scientific Research Applications

3-(Oxetan-3-ylamino)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Oxetane-containing compounds are explored for their potential as pharmaceutical agents due to their unique structural properties.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-ylamino)propanenitrile involves its interaction with molecular targets through its oxetane ring. The ring’s strained structure makes it a good candidate for ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-(oxetan-3-ylamino)propanenitrile

InChI

InChI=1S/C6H10N2O/c7-2-1-3-8-6-4-9-5-6/h6,8H,1,3-5H2

InChI Key

OKBQYKAHDSGBEE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCCC#N

Origin of Product

United States

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